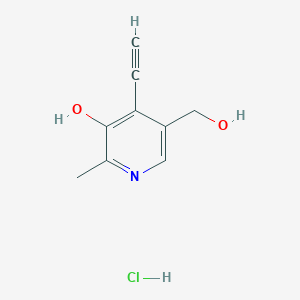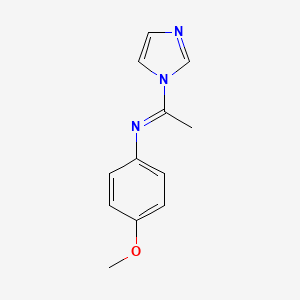
(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine typically involves the reaction of 1H-imidazole with 4-methoxybenzaldehyde under specific conditions. One common method includes:
Condensation Reaction: The imidazole reacts with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imine oxides.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a base.
Major Products Formed
Oxidation: Imine oxides.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its imidazole ring is known to mimic histidine residues, making it valuable in biochemical assays.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1H-Imidazol-1-yl)-N-phenylethan-1-imine: Lacks the methoxy group, which may affect its reactivity and binding properties.
(1H-Imidazol-1-yl)-N-(4-chlorophenyl)ethan-1-imine: Contains a chlorine substituent instead of a methoxy group, potentially altering its chemical behavior and applications.
Uniqueness
(1E)-1-(1H-Imidazol-1-yl)-N-(4-methoxyphenyl)ethan-1-imine is unique due to the presence of both the imidazole ring and the methoxyphenyl group. This combination imparts distinct chemical properties, making it versatile for various scientific and industrial applications.
Properties
CAS No. |
64351-98-0 |
|---|---|
Molecular Formula |
C12H13N3O |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-imidazol-1-yl-N-(4-methoxyphenyl)ethanimine |
InChI |
InChI=1S/C12H13N3O/c1-10(15-8-7-13-9-15)14-11-3-5-12(16-2)6-4-11/h3-9H,1-2H3 |
InChI Key |
IQQFFMUTXLDMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![2-(Chloromethyl)-1-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B14495289.png)
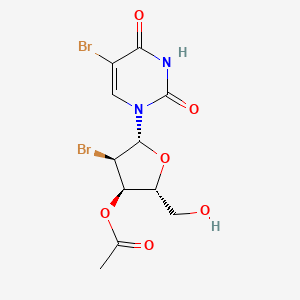
![Benzenamine, 4-ethoxy-N-[(5-methyl-2-thienyl)methylene]-](/img/structure/B14495304.png)
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
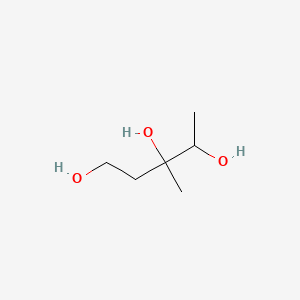
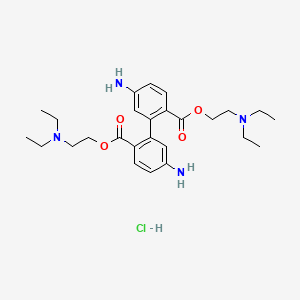
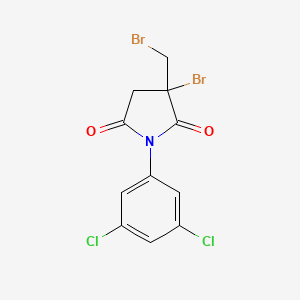
phosphanium](/img/structure/B14495342.png)
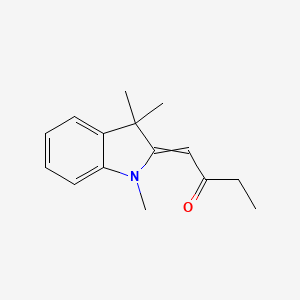
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
